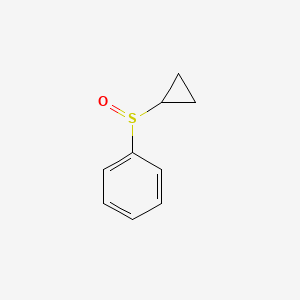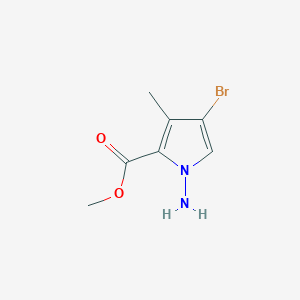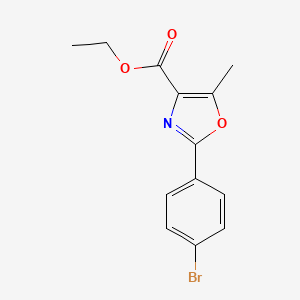![molecular formula C10H9NO3 B13678970 Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is a chemical compound with the molecular formula C10H9NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound is characterized by a benzene ring fused to an isoxazole ring, with a methyl group and a carboxylate ester group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative.
Another approach involves the cyclization of intermediate compounds using hydroxylamine hydrochloride (NH2OH·HCl) in refluxing methanol . This method yields the isoxazole ring structure, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxy-5-isoxazolecarboxylate
- Methyl 3- (benzyloxy)isoxazole-5-carboxylate
- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
Uniqueness
Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
methyl 3-methyl-2,1-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-8-5-7(10(12)13-2)3-4-9(8)11-14-6/h3-5H,1-2H3 |
InChI-Schlüssel |
PPLKIFNCWBSBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)


![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)
![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
